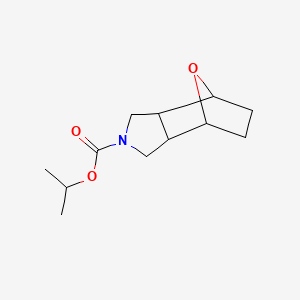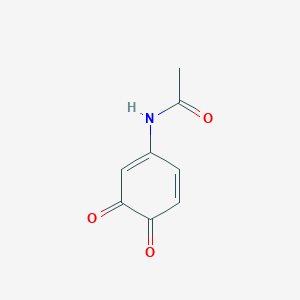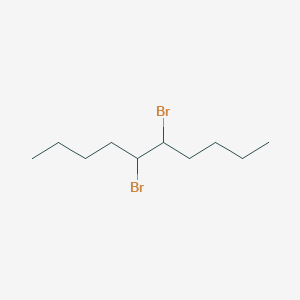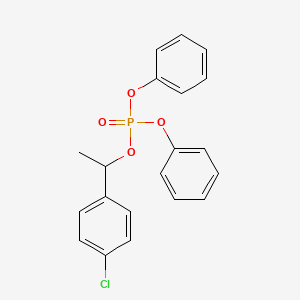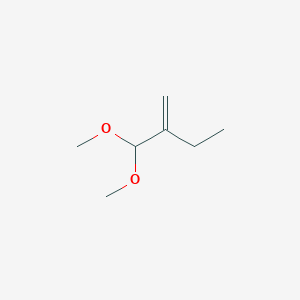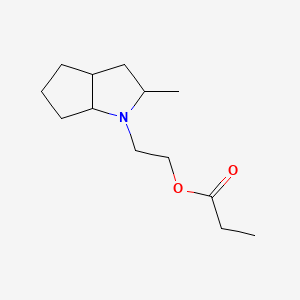
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a propoxy group at the 7th position and a tetrazolyl group at the 3rd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the propoxy group through an etherification reaction. The tetrazolyl group is then introduced via a cycloaddition reaction involving azide and nitrile precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The propoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a methoxy group instead of a propoxy group.
2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-: Contains a benzimidazolyl and diethylamino group instead of the tetrazolyl and propoxy groups.
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-: Features a dimethyl-octadienyl group instead of the propoxy group.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the propoxy and tetrazolyl groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
76239-29-7 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC名 |
7-propoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-2-5-19-9-4-3-8-6-10(12-14-16-17-15-12)13(18)20-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15,16,17) |
InChIキー |
NTKFLZCRIBRSEA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


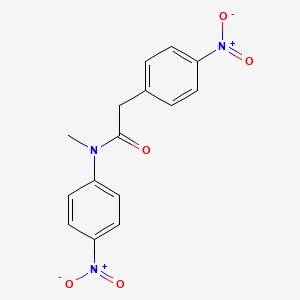

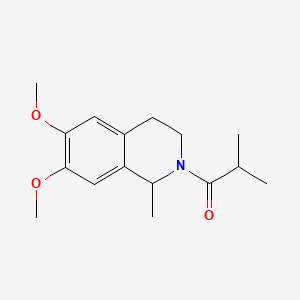
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
